

A Comparative Guide to Next-Generation Glucokinase Activators: Dorzagliatin and TTP399

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Compound of Interest

Compound Name: **WAY-297848**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two next-generation glucokinase activators (GKAs), Dorzagliatin and TTP399. Direct head-to-head clinical studies involving the experimental compound **WAY-297848** are not publicly available. Therefore, this document serves as a template, comparing two well-characterized GKAs with distinct mechanisms of action to illustrate how such a comparison can be structured. The methodologies and data presentation can be adapted for internal comparison of **WAY-297848** with other relevant alternatives.

Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, including pancreatic β -cells and hepatocytes, making it a critical target for Type 2 Diabetes (T2DM) treatment.^{[1][2]} Glucokinase activators are small-molecule drugs that allosterically activate GK, promoting glucose-stimulated insulin secretion (GSIS) from the pancreas and increasing hepatic glucose uptake and glycogen synthesis.^{[1][3]} Early GKA development was hampered by issues of hypoglycemia, hypertriglyceridemia, and a lack of long-term efficacy.^{[2][4]} Newer agents like Dorzagliatin and TTP399 have been designed to mitigate these risks.^[4]

Dorzagliatin is a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.^{[4][5]} In 2022, it was approved for clinical use in China for adult patients with T2DM.^[3] TTP399 is a liver-selective GKA designed to avoid the hypoglycemic risk associated with pancreatic GK

activation.[4][6] It has been granted Breakthrough Therapy designation by the FDA for the treatment of Type 1 Diabetes (T1D).[7]

Comparative Efficacy and Clinical Outcomes

The following tables summarize key quantitative data from clinical trials of Dorzagliatin and TTP399.

Table 1: Glycemic Control in Type 2 Diabetes (T2DM)

Parameter	Dorzagliatin (75 mg BID)	TTP399 (800 mg QD)	Placebo	Study/Source
Baseline HbA1c	Varies by study	~8.1%	Varies by study	[4][6]
HbA1c Reduction (from baseline)	-1.07% (Monotherapy, 24 wks)	-0.9% (Add-on to Metformin, 6 mos)	-0.50% (vs. Dorzagliatin)	[4][6][8]
Fasting Plasma Glucose (FPG) Change	Significant reduction	Significant reduction	Minimal change	[9][10]
Postprandial Glucose (PPG) Change	Significant reduction	Not specified	Minimal change	[5][10]

Note: Data is compiled from separate Phase II and Phase III trials. Direct comparison should be made with caution due to differences in study design, duration, and patient populations.

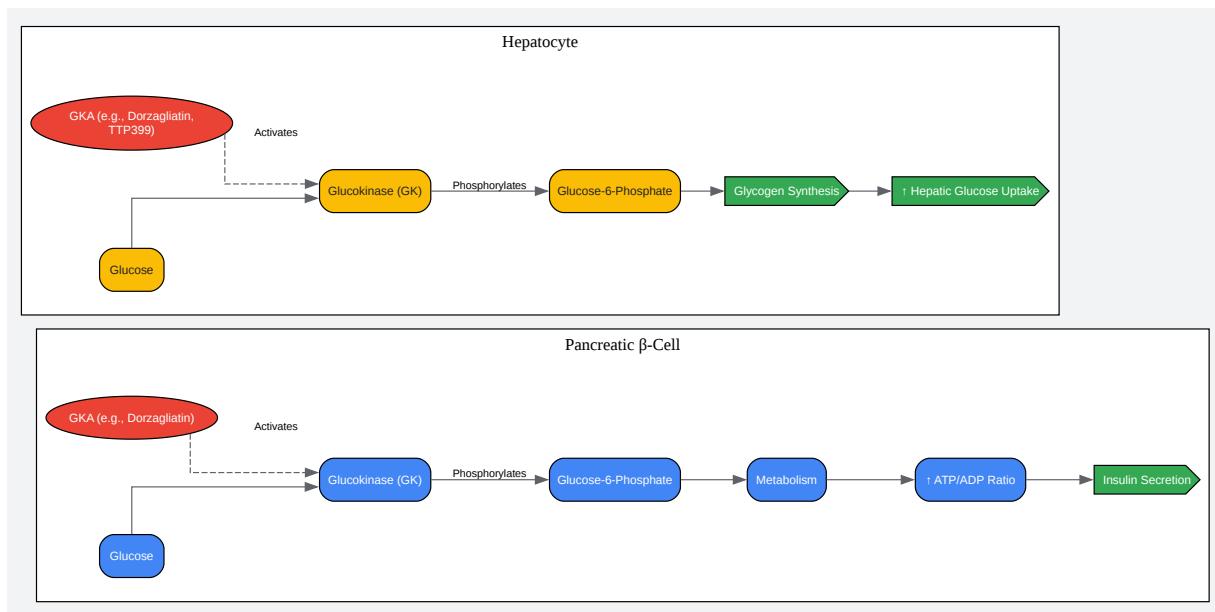
Table 2: Safety and Metabolic Profile

Parameter	Dorzagliatin	TTP399	Key Considerations
Hypoglycemia Risk	Increased risk of mild hypoglycemia compared to placebo, but overall low incidence.[11]	No increased risk of hypoglycemia compared to placebo; 40% reduction in T1D patients.[6][7][12]	The liver-selective mechanism of TTP399 is designed to mitigate hypoglycemia.[6]
Triglycerides (TG)	Associated with an elevation in TG concentration.[10]	No detrimental effect on plasma lipids.[6]	Hyperlipidemia was a concern with first-generation GKAs.[2]
Body Weight	Generally weight-neutral; some studies show slight increases. [13]	Weight loss of 3.4 kg noted in patients \geq 100 kg.[4][6]	Varies by GKA and patient population.
Ketoacidosis Risk (T1D)	Not extensively studied in T1D.	No increased risk of ketoacidosis during insulin withdrawal.[7][14]	A critical safety measure for any T1D adjunct therapy.[14]

Signaling Pathways and Experimental Workflows

Glucokinase Activation Pathway in Pancreas and Liver

The diagram below illustrates the dual mechanism of action of a non-selective GKA like Dorzagliatin. In pancreatic β -cells, GK activation increases the ATP/ADP ratio, leading to insulin secretion. In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, enhancing glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake.

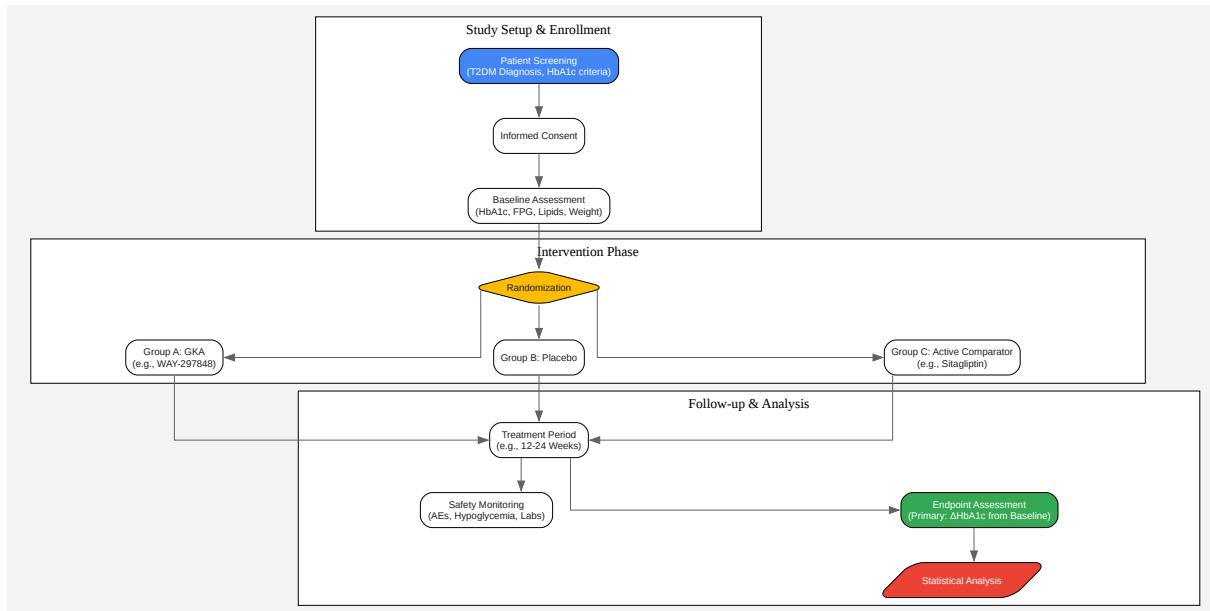


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Figure 1: Glucokinase activator (GKA) signaling pathway in pancreas and liver.

Typical Clinical Trial Workflow for GKA Evaluation

This workflow outlines the key phases of a randomized controlled trial (RCT) designed to assess the efficacy and safety of a novel GKA.



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Figure 2: A generalized workflow for a Phase II/III clinical trial of a GKA.

Experimental Protocols

Below are representative methodologies for key experiments cited in GKA clinical development.

Protocol 1: In Vitro Glucokinase Activity Assay

- Objective: To determine the effect of a GKA on the kinetic parameters of the glucokinase enzyme (EC50, S0.5, Vmax).
- Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate (G6P) by recombinant human GK. The production of G6P is coupled to the reduction of NADP+ to NADPH by G6P-dehydrogenase, which can be measured spectrophotometrically at 340 nm.

- Procedure:
 - Recombinant human glucokinase is incubated in a reaction buffer containing varying concentrations of glucose.
 - The test compound (e.g., **WAY-297848**) is added at various concentrations to determine the EC50 (the concentration of activator that gives half-maximal activation).
 - The reaction is initiated by adding ATP and NADP+.
 - The rate of NADPH formation is monitored kinetically.
 - To determine the effect on glucose affinity (S0.5) and maximal velocity (Vmax), the assay is run with a fixed concentration of the GKA across a range of glucose concentrations.
 - Data are fitted to the Hill equation to calculate S0.5 (glucose concentration at half-maximal velocity) and Vmax.[\[15\]](#)

Protocol 2: Randomized, Double-Blind, Placebo-Controlled Clinical Trial

- Objective: To evaluate the efficacy and safety of a GKA in patients with T2DM.
- Design: A multi-center, randomized, double-blind, placebo-controlled study is conducted over a period of 12 to 52 weeks.[\[4\]\[5\]](#)
- Patient Population: Adults with T2DM who have inadequate glycemic control (e.g., HbA1c 7.5% to 11.0%) either as drug-naïve patients or on a stable dose of metformin.[\[4\]\[5\]](#)
- Intervention:
 - Test Arm: Oral administration of the GKA (e.g., Dorzagliatin 75 mg) twice daily.
 - Control Arm: Matching placebo administered on the same schedule.
- Primary Endpoint: The primary efficacy outcome is the change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).[\[4\]\[6\]](#)
- Secondary Endpoints:

- Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
- Proportion of patients achieving a target HbA1c of <7.0%.[\[4\]](#)
- Changes in β-cell function and insulin resistance, often assessed using HOMA2-β and HOMA2-IR models.[\[5\]](#)
- Safety Assessment: Safety and tolerability are monitored throughout the study, with a focus on the incidence of adverse events (AEs), particularly hypoglycemia, and changes in lipid profiles, liver enzymes, and blood pressure.[\[6\]](#)[\[10\]](#)[\[11\]](#)

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References

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drc.bmj.com [drc.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
- 8. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]

- 10. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 11. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 14. Impact of the Hepatoselective Glucokinase Activator TTP399 on Ketoacidosis During Insulin Withdrawal in People with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
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